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Compound of Interest

Compound Name: Safrazine

Cat. No.: B1680732 Get Quote

Disclaimer: Safrazine is a monoamine oxidase inhibitor (MAOI) of the hydrazine class that was

discontinued in the 1960s. Consequently, detailed initial toxicology reports and quantitative

data that meet modern standards are not readily available in the public domain. This guide

provides a comprehensive overview based on the known toxicological profile of hydrazine

antidepressants as a class, supplemented with specific information available for Safrazine and

its analogues.

Executive Summary
Safrazine's toxicological profile is primarily characterized by the risks associated with the

hydrazine class of monoamine oxidase inhibitors. The principal concern leading to the

discontinuation of many drugs in this class was hepatotoxicity.[1] While specific quantitative

toxicity data for Safrazine is unavailable, this guide synthesizes information from related

compounds and general toxicological principles to provide a comprehensive overview for

researchers, scientists, and drug development professionals. The primary known risks

associated with Safrazine, beyond the class-specific hepatotoxicity, are numerous drug-drug

interactions that can lead to central nervous system (CNS) depression, hypertensive crises,

and serotonin syndrome.[2]

Toxicological Profile of Hydrazine Antidepressants
Hydrazine-derived antidepressants are known for a range of toxic effects, which led to the

withdrawal of many from the market.[1]
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Hepatotoxicity
The most significant toxicological concern with hydrazine MAOIs is hepatotoxicity.[1] The

mechanism is believed to involve the metabolic activation of the hydrazine moiety by

cytochrome P450 enzymes in the liver. This process can generate reactive metabolites, such

as free radicals, which can covalently bind to liver macromolecules and lead to cellular

necrosis.[3][4] For instance, the metabolite of a related compound, iproniazid,

isopropylhydrazine, was identified as a potent hepatotoxin in animal studies.[3][5]

Central Nervous System (CNS) Effects
As MAOIs, these compounds increase the synaptic levels of monoamines. This can lead to

CNS stimulation, resulting in side effects such as agitation, insomnia, and in severe cases,

convulsions.[6] Conversely, interactions with other CNS depressant drugs can potentiate their

effects, leading to excessive sedation.[2]

Hypertensive Crisis
A well-documented hazard of non-selective MAOIs is the "cheese reaction," a hypertensive

crisis that can occur when the drug is taken concomitantly with foods rich in tyramine (e.g.,

aged cheeses, cured meats).[6] Inhibition of MAO-A in the gut and liver prevents the

breakdown of tyramine, leading to a surge in norepinephrine release and a rapid, dangerous

increase in blood pressure.[6]

Potential Carcinogenicity
Hydrazine and some of its derivatives have been classified as potential or probable human

carcinogens by various agencies, based on animal studies. This raises a theoretical concern

for long-term treatment with hydrazine-based pharmaceuticals, although specific

carcinogenicity data for Safrazine is not available.

Quantitative Toxicology Data (Surrogate Data)
Due to the absence of specific data for Safrazine, the following table presents acute toxicity

data for Iproniazid, another hydrazine antidepressant, to serve as a representative example for

this class of compounds.
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Compound Test Type Route Species
Reported
Dose
(mg/kg)

Source

Iproniazid LD50 Oral Rat

2.6600

mol/kg

(predicted)

[3][7]

Iproniazid LD50
Intraperitonea

l
Rat

10 mg/kg (as

isopropylhydr

azine)

[3]

Note: This data is for Iproniazid and is intended for illustrative purposes only, to provide a

general sense of the toxicity of this class of compounds.

Known Adverse Effects and Drug-Drug Interactions
of Safrazine
While quantitative data is lacking, a significant number of potential drug-drug interactions for

Safrazine have been documented, highlighting its toxicological risks.

Selected Adverse Effects (Inferred from Drug Class)
System Adverse Effect

Hepatic
Hepatotoxicity, Jaundice, Elevated Liver

Enzymes[6]

Cardiovascular
Hypertensive Crisis, Orthostatic Hypotension[2]

[6]

CNS
Dizziness, Headache, Insomnia, Agitation,

Convulsions[6]

Gastrointestinal Nausea, Vomiting, Constipation[6]

High-Risk Drug-Drug Interactions
The following table summarizes some of the most critical drug-drug interactions with Safrazine.
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Interacting Drug Class Potential Effect

Other MAOIs, SSRIs, SNRIs, TCAs Serotonin Syndrome[2]

Sympathomimetic amines (e.g.,

pseudoephedrine)
Hypertensive Crisis[2]

CNS Depressants (e.g., benzodiazepines,

alcohol)
Increased CNS Depression[2]

Antihypertensives Potentiated Hypotensive Effects[2]

Oral Hypoglycemics Increased Hypoglycemic Effects[2]

Anticoagulants Increased Risk of Bleeding[2]

Experimental Protocols
Specific experimental protocols for the initial toxicological evaluation of Safrazine are not

available. The following are generalized descriptions of standard protocols that would be

employed today to assess the safety of a new chemical entity in this class.

Acute Oral Toxicity (OECD 423)
Purpose: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

Methodology: A stepwise procedure with a small number of animals (typically rodents). A

starting dose is administered to a group of animals. If the animals survive, the dose is

increased for the next group; if they die, the dose is decreased. Observations are made for

at least 14 days, noting any signs of toxicity and mortality.

Endpoint: LD50 value and a description of toxic effects.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Purpose: To assess the mutagenic potential of a substance.

Methodology: Histidine-dependent strains of Salmonella typhimurium are exposed to the test

substance with and without a metabolic activation system (S9 mix). If the substance is a
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mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-free

medium.

Endpoint: The number of revertant colonies is counted to determine mutagenicity.

In Vivo Carcinogenicity Study (OECD 451)
Purpose: To assess the carcinogenic potential of a substance over the lifetime of an animal.

Methodology: The test substance is administered daily to groups of rodents for a major

portion of their lifespan (e.g., 24 months for rats). A control group receives the vehicle only.

Animals are monitored for the development of tumors. A full histopathological examination is

performed at the end of the study.

Endpoint: Incidence and type of tumors in treated versus control groups.

Visualizations
Proposed Mechanism of Hydrazine-Induced
Hepatotoxicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

